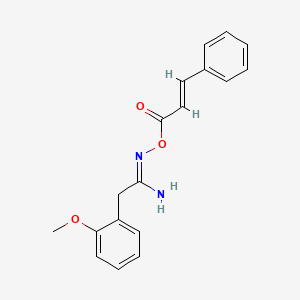
2-(1,3-benzothiazol-2-yl)-3-(2-nitrophenyl)-1-phenyl-2-propen-1-one
Descripción general
Descripción
2-(1,3-benzothiazol-2-yl)-3-(2-nitrophenyl)-1-phenyl-2-propen-1-one, also known as BNPP, is a chemical compound that has been widely studied for its potential applications in scientific research. BNPP belongs to the family of chalcones, which are compounds that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-(2-nitrophenyl)-1-phenyl-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. It has also been shown to inhibit the activity of various kinases, including JNK and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound has anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to exhibit antifungal and antibacterial activity against various microorganisms. In addition, this compound has been shown to exhibit antioxidant activity, which may help to protect cells against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(1,3-benzothiazol-2-yl)-3-(2-nitrophenyl)-1-phenyl-2-propen-1-one in lab experiments is its high purity and yield, which makes it suitable for use in a wide range of applications. However, one of the limitations of using this compound is its limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(1,3-benzothiazol-2-yl)-3-(2-nitrophenyl)-1-phenyl-2-propen-1-one. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of new drugs that target specific enzymes or signaling pathways. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound may help to optimize its use in clinical applications.
Aplicaciones Científicas De Investigación
2-(1,3-benzothiazol-2-yl)-3-(2-nitrophenyl)-1-phenyl-2-propen-1-one has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of medicinal chemistry, where this compound has been investigated for its potential as a lead compound for the development of new drugs. This compound has been shown to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. It has also been shown to inhibit the activity of various enzymes, including tyrosinase, which is involved in the production of melanin.
Propiedades
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3S/c25-21(15-8-2-1-3-9-15)17(14-16-10-4-6-12-19(16)24(26)27)22-23-18-11-5-7-13-20(18)28-22/h1-14H/b17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTKSUPIIXUCLO-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-2-phenoxyacetamide](/img/structure/B3916146.png)

![8-{[butyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3916158.png)
![ethyl 4-{[3-(3-methylphenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate](/img/structure/B3916160.png)
![3-isopropyl-5-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B3916167.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-2-methylalanine](/img/structure/B3916175.png)
![4-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B3916183.png)
![1-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B3916189.png)
![4-{[3-(2,4-dichlorophenyl)acryloyl]amino}-N-phenylbenzamide](/img/structure/B3916204.png)
![3-(1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-N-(2-methoxyethyl)propanamide](/img/structure/B3916210.png)

![8-{[1-(hydroxymethyl)propyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3916234.png)
![6-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3916252.png)
![3,3'-({4-methoxy-3-[(2-pyridinyloxy)methyl]phenyl}methylene)bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B3916258.png)
